N-[3-(morpholin-4-yl)propyl]-1H-benzimidazol-2-amine
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Overview
Description
N-(1H-1,3-benzimidazol-2-yl)-N-(3-morpholinopropyl)amine is a synthetic organic compound that features a benzimidazole ring and a morpholine moiety. Compounds containing benzimidazole are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The morpholine group is often associated with pharmaceutical applications due to its ability to enhance the solubility and bioavailability of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-yl)-N-(3-morpholinopropyl)amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions. For instance, the benzimidazole derivative can be reacted with 3-chloropropylamine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-yl)-N-(3-morpholinopropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-yl)-N-(3-morpholinopropyl)amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The morpholine group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic properties.
Morpholine Derivatives: Compounds such as morpholine itself and its derivatives, used in pharmaceuticals and agrochemicals.
Uniqueness
N-(1H-1,3-benzimidazol-2-yl)-N-(3-morpholinopropyl)amine is unique due to the combination of the benzimidazole and morpholine moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other compounds.
Properties
Molecular Formula |
C14H20N4O |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H20N4O/c1-2-5-13-12(4-1)16-14(17-13)15-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,15,16,17) |
InChI Key |
PABPIVSFSIPKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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